Dibutyl 3,3'-thiodipropionate
Overview
Description
Scientific Research Applications
Biotechnological Synthesis of Polythioesters : Bruland, Wübbeler, and Steinbüchel (2009) explored the use of 3,3'-thiodipropionic acid as a precursor substrate for the biotechnological synthesis of 3-mercaptopropionic acid-containing polythioesters. This research is crucial for future engineering of novel and improved polythioester biosynthesis pathways (Bruland, Wübbeler, & Steinbüchel, 2009).
Synthesis of Dialkyl 3,3'-thiodipropionate Antioxidants : Weber, Klein, and Vosmann (2006) focused on the lipase-catalyzed esterification and transesterification of 3,3'-thiodipropionic acid to produce medium- and long-chain dialkyl 3,3'-thiodipropionate antioxidants. This process has significant implications for the food and agricultural industry (Weber, Klein, & Vosmann, 2006).
Use in Ozonolysis Reactions : Appell, Tomlinson, and Hill (1995) found that 3,3'-thiodipropionic acid and its salts are effective reductive quench reagents in the ozonolysis of olefins. This discovery is vital for chemical synthesis and industrial applications (Appell, Tomlinson, & Hill, 1995).
Biosynthesis and Biodegradability of Copolythioesters : Kamei et al. (2007) investigated the use of 3,3'-thiodipropionic acid for the biosynthesis of copolymer poly[(3-hydroxybutyrate)-co-(3-mercaptopropionate)] by the bacterium Cupriviadus necator. This study is significant for the development of sustainable polymers (Kamei et al., 2007).
Polyester Synthesis for Biological Applications : Sudhakar and Kalpana (2021) developed aliphatic random copolyester Poly(butylthiodipropionate-co-butylbutanedioate) using 3,3’-thiodipropionic acid. This research highlights its potential for diverse biological applications, including antimicrobial and antioxidant properties (Sudhakar & Kalpana, 2021).
Study on Microbial Catabolism of Organic Sulfur Compounds : Wübbeler et al. (2010) explored the microbial utilization of 3,3'-thiodipropionic acid in Ralstonia eutropha H16. This research is relevant for understanding the environmental impact and biodegradation of this compound (Wübbeler et al., 2010).
Properties
IUPAC Name |
butyl 3-(3-butoxy-3-oxopropyl)sulfanylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O4S/c1-3-5-9-17-13(15)7-11-19-12-8-14(16)18-10-6-4-2/h3-12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPVVIIKTKWMIGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)CCSCCC(=O)OCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1064534 | |
Record name | Dibutyl 3,3'-thiodipropionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1064534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6975-31-1 | |
Record name | Dibutyl thiodipropionate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6975-31-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propanoic acid, 3,3'-thiobis-, 1,1'-dibutyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006975311 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dibutyl thiodipropionate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22381 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Propanoic acid, 3,3'-thiobis-, 1,1'-dibutyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Dibutyl 3,3'-thiodipropionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1064534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dibutyl 3,3'-thiobispropionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.484 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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